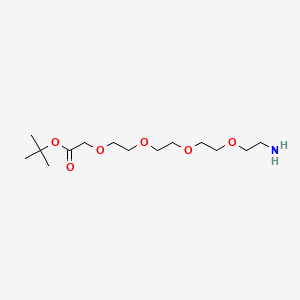
Amino-PEG4-CH2CO2tBu
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amino-PEG4-CH2CO2tBu, also known as amino-PEG4-t-butyl ester, is a polyethylene glycol (PEG) derivative. This compound contains an amino group and a t-butyl protected carboxyl group linked through a linear PEG chain. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amino-PEG4-CH2CO2tBu can be synthesized through several methods. One common approach involves the reaction of PEG4 diol with t-butyl succinimidyl carbonate, followed by deprotection of the amino group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) . The reaction conditions typically involve:
PEG4 diol: Starting material
t-butyl succinimidyl carbonate: Reactant for ester formation
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl): Deprotection agents
Reaction temperature: Room temperature to 50°C
Reaction time: Several hours to overnight
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the purity and identity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Amino-PEG4-CH2CO2tBu undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or hydroxylamines.
Reduction: The oxime formed can be reduced to hydroxylamine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) or hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Oximes or hydroxylamines
Reduction: Hydroxylamines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Amino-PEG4-CH2CO2tBu has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of amino-PEG4-CH2CO2tBu primarily involves its ability to form stable linkages with other molecules. The amino group reacts with aldehydes to form oxime bonds, which can be further reduced to hydroxylamine linkages . This bioconjugation capability allows for the targeted delivery of drugs and other therapeutic agents, enhancing their efficacy and reducing side effects .
Comparaison Avec Des Composés Similaires
Amino-PEG4-CH2CO2tBu is unique due to its specific functional groups and PEG spacer. Similar compounds include:
Amino-PEG1-t-butyl ester: Shorter PEG chain, different solubility and reactivity.
Amino-PEG11-t-butyl ester: Longer PEG chain, increased solubility and flexibility.
Amino-PEG12-t-butyl ester: Similar to PEG11 but with slightly different properties.
These compounds differ in their PEG chain length, which affects their solubility, flexibility, and reactivity, making this compound a versatile choice for various applications .
Propriétés
IUPAC Name |
tert-butyl 2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H29NO6/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4-12,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWIGTOQNITKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














